molecular formula C10H10Br2N8O2S B14004407 3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide CAS No. 39150-43-1

3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide

Cat. No.: B14004407
CAS No.: 39150-43-1
M. Wt: 466.11 g/mol
InChI Key: FKTXKJAEVJVTPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide typically involves the following steps:

    Diazotization: The formation of the diazenyl group involves diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling with the appropriate aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, diazotization, and sulfonation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

    Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-[(e)-(2,4-diaminopyrimidin-5-yl)diazenyl]benzenesulfonamide
  • 3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzene

Uniqueness

3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

39150-43-1

Molecular Formula

C10H10Br2N8O2S

Molecular Weight

466.11 g/mol

IUPAC Name

3,5-dibromo-4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C10H10Br2N8O2S/c11-4-1-3(23(16,21)22)2-5(12)6(4)19-20-7-8(13)17-10(15)18-9(7)14/h1-2H,(H2,16,21,22)(H6,13,14,15,17,18)

InChI Key

FKTXKJAEVJVTPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=NC2=C(N=C(N=C2N)N)N)Br)S(=O)(=O)N

Origin of Product

United States

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